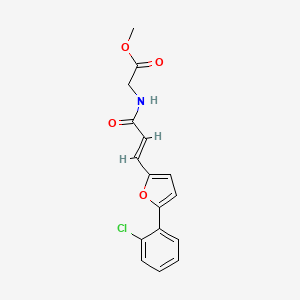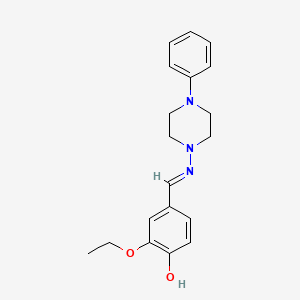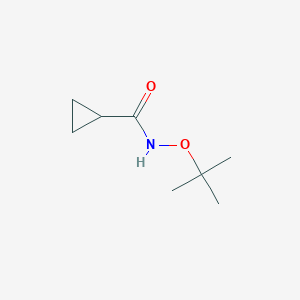
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethylphenyl group and the diethylamine moiety. Common reagents used in these steps include ethyl bromide, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler amine derivatives.
Scientific Research Applications
N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its quinoline core, which is known for its therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes and leading to its biological effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: This compound has a pyridine core instead of a quinoline core, leading to different biological activities.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Another similar compound with a pyridine core, used in different chemical and biological applications.
N,N-diethylethane-1,2-diamine: A simpler compound with a diethylamine group, used as a reagent in organic synthesis.
Uniqueness: N1,N1-Diethyl-N2-(2-(4-ethylphenyl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is unique due to its quinoline core, which imparts distinct biological activities and potential therapeutic applications. The presence of the ethylphenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Properties
CAS No. |
853349-60-7 |
|---|---|
Molecular Formula |
C23H30BrN3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-[2-(4-ethylphenyl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C23H29N3.BrH/c1-4-18-11-13-19(14-12-18)22-17-23(24-15-16-26(5-2)6-3)20-9-7-8-10-21(20)25-22;/h7-14,17H,4-6,15-16H2,1-3H3,(H,24,25);1H |
InChI Key |
YVZSEGQGOVATKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(CC)CC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11961954.png)





![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)

